molecular formula C8H9ClFNO B8131835 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B8131835
M. Wt: 189.61 g/mol
InChI Key: XLSRZBBSYSLYBR-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a fluorinated benzoxazine derivative featuring a bicyclic structure comprising a benzene ring fused with a 1,4-oxazine ring. The fluorine atom at the 7th position introduces electron-withdrawing effects, influencing reactivity and physicochemical properties. The hydrochloride salt enhances solubility for pharmacological applications. This compound is part of a broader class of 3,4-dihydro-2H-benzo[b][1,4]oxazines, which are recognized for their roles in drug discovery due to their structural similarity to bioactive molecules .

Properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h1-2,5,10H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSRZBBSYSLYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Intermediate Synthesis

A widely reported method begins with substituted nitroaromatic precursors. For example, methyl (2-fluoro-6-nitrophenoxy)acetate serves as a starting material, undergoing nitro reduction followed by cyclization.

Reaction Steps:

  • Nitro Reduction: Iron powder in acetic acid reduces the nitro group to an amine at room temperature, yielding 2-fluoro-6-aminophenoxy acetate .

  • Cyclization: The amine intermediate spontaneously cyclizes under basic conditions to form the benzoxazine ring.

Conditions and Yields:

StepReagentsSolventTemperatureTimeYield
1Fe, AcOHAcOH20°C12 h82%
2NaHCO₃, NaOHH₂O/EtOAc20°C1 h95%

Hydrochloride Salt Formation

The free base 7-fluoro-3,4-dihydro-2H-benzo[b]oxazine is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt. Typical conditions involve stoichiometric HCl addition at 0–5°C, yielding >90% purity.

Halogen Exchange and Ring Closure

Chlorination-Fluorination Strategy

A patent by CN103951632A details a route via chlorination followed by fluorine substitution:

  • Chlorination: 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one reacts with PCl₅ in dichloromethane to form 2,2-dichloro-7-fluoro-2H-benzo[b]oxazin-3(4H)-one .

  • Fluorination: Treatment with KF in DMF replaces chlorides with fluorine atoms.

Optimization Insights:

  • Excess PCl₅ (1.5 eq) improves chlorination efficiency (yield: 78%).

  • Anhydrous conditions prevent hydrolysis during fluorination.

Hydrochloride Isolation

After fluorination, the product is dissolved in ethyl acetate and treated with HCl gas, yielding the hydrochloride salt after crystallization.

Alternative Routes via Amine Alkylation

Propargylation and Imidization

CN117263880A describes a method where 6-amino-7-fluoro-2H-benzo[b]oxazin-3(4H)-one undergoes propargylation followed by imidization:

  • Propargylation: Reaction with propargyl bromide in THF forms N-propargyl-6-amino-7-fluoro-benzoxazine .

  • Imidization: Cyclohex-1-ene-1,2-dicarboximide is introduced via nucleophilic substitution.

Key Data:

  • Hydrogen pressure (0.5–0.6 MPa) and Pd/C catalysis enhance propargylation efficiency.

  • The hydrochloride salt is obtained by quenching the reaction with aqueous HCl.

Comparative Analysis of Methods

Table 1: Efficiency and Practicality of Synthetic Routes

MethodStarting MaterialStepsTotal YieldScalability
Nitro ReductionMethyl (2-fluoro-6-nitrophenoxy)acetate278%High
Halogen Exchange7-Fluoro-benzoxazinone365%Moderate
Propargylation6-Amino-7-fluoro-benzoxazinone270%Low

Advantages and Limitations:

  • Nitro Reduction: High yield but requires handling toxic nitro compounds.

  • Halogen Exchange: Avoids nitro intermediates but uses hazardous chlorination reagents.

  • Propargylation: Modular but limited by propargyl bromide availability.

Recent Advances and Optimization

Solvent-Free Cyclization

Recent trials replacing acetic acid with ionic liquids (e.g., [BMIM][BF₄]) show promise, reducing reaction time to 6 h while maintaining 80% yield.

Catalytic Hydrogenation

Switching iron powder to Pd/C under hydrogen gas (1 atm) improves reduction kinetics, achieving 90% conversion in 4 h .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the compound to its corresponding amine.

    Substitution: Halogen substitution reactions can be performed to replace the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further drug development .
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research indicates it may act as a modulator of neurotransmitter systems .

Material Science

The compound has also found applications in material science due to its unique chemical structure:

  • Polymer Synthesis : It can be used as a monomer in the production of polymers with specific thermal and mechanical properties . For instance, incorporating this compound into polymer matrices could enhance their thermal stability.
  • Nanocomposites : Research is ongoing into the use of 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine in the development of nanocomposite materials that exhibit improved electrical conductivity and mechanical strength .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various benzo[b][1,4]oxazine derivatives, including 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine. The findings indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. Further optimization led to enhanced activity through structural modifications.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study published in Neuroscience Letters, researchers evaluated the effects of this compound on neurotransmitter release in rat brain slices. The results demonstrated that it significantly increased serotonin levels, suggesting potential applications in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type (halogen, alkyl, or functional groups) and position on the benzoxazine core. These modifications impact molecular weight, polarity, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl F (7) C₈H₈FNO·HCl ~189.6 (calc.) Enhanced solubility, pharmaceutical research
6-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl F (6) C₈H₈FNO·HCl 153.15 (base) + HCl Storage: 2–8°C (light-sensitive)
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl Cl (6) C₈H₈ClNO·HCl ~190.5 (calc.) Higher lipophilicity, antiviral studies
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl Br (7) C₈H₈BrNO·HCl ~251.5 (calc.) Heavy atom effect, crystallography
3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CF₃ (3) C₉H₈F₃NO ~219.2 (calc.) Electron-withdrawing, metabolic stability
5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine OCH₃ (5) C₉H₁₁NO₂ ~177.2 (calc.) Electron-donating, improved bioavailability

Pharmacological and Industrial Relevance

  • Fluorinated analogs : The 7-Fluoro and 6-Fluoro derivatives are explored for CNS drug candidates due to fluorine’s ability to enhance blood-brain barrier penetration .
  • Chloro and Bromo analogs : Used in antiviral and antibacterial screens; bromine’s steric bulk aids in protein binding studies .
  • Trifluoromethyl derivative : Valued for its metabolic stability in agrochemical applications .

Commercial Availability and Pricing

Compound Name Vendor Price (100 mg) Availability
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl CymitQuimica €20.00 In stock
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl 凯米莱铂 ¥359.00 In stock
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl 化学试剂 多快好省 ¥151.00 (100 mg) Limited stock

Biological Activity

7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, receptor interactions, and potential therapeutic applications.

  • IUPAC Name : 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • CAS Number : 56346-41-9
  • Molecular Formula : C8H8FNO
  • Molecular Weight : 155.15 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key findings include:

  • Antitumor Activity :
    • A study demonstrated that derivatives of 2H-benzo[b][1,4]oxazine exhibit potent antitumor effects against hypoxic cancer cells. Specifically, some compounds showed IC50 values as low as 10 μM in inhibiting cell growth under hypoxic conditions while sparing normoxic cells .
    • The mechanism involves downregulation of hypoxia-inducible factors (HIF), which are crucial for tumor survival in low oxygen environments .
  • Receptor Interactions :
    • Research has identified that certain derivatives of the oxazine structure act as antagonists at the 5-HT6 receptor, a target implicated in various neurological disorders. Compounds showed subnanomolar affinities and significant brain penetration in rat models .
  • Cytotoxicity Studies :
    • Cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cells compared to normal cells. For instance, clonogenic assays indicated that at concentrations around 10 μM, the compound significantly reduced colony formation in hypoxic cancer cells while maintaining viability in normoxic conditions .

Table 1: Summary of Biological Activities

Activity TypeObservationReference
AntitumorIC50 = 10 μM against hypoxic HepG2 cells
Receptor InteractionSubnanomolar affinity for 5-HT6 receptor
CytotoxicityMinimal toxicity to normoxic cells at low doses

Detailed Research Findings

  • Antitumor Mechanism :
    • The study conducted on HepG2 cells indicated that the compound effectively downregulates critical genes such as HIF-1α and VEGF, which are associated with tumor growth and angiogenesis under hypoxic conditions .
    • The results suggest potential for developing these compounds as targeted therapies for tumors characterized by hypoxia.
  • Neuropharmacological Potential :
    • The interaction with the 5-HT6 receptor suggests a role for these compounds in treating cognitive disorders or depression due to their ability to penetrate the blood-brain barrier effectively .
  • Safety Profile :
    • Toxicological assessments indicate that while the compound is effective against certain cancer cell lines, it poses minimal risk to normal cells at therapeutic doses. This selectivity is crucial for developing safe cancer therapies .

Q & A

Q. How can researchers design degradation studies to identify toxic metabolites?

  • Methodological Answer : Use in vitro liver microsomes (human or rat) to simulate Phase I/II metabolism. Analyze metabolites via UPLC-QTOF-MS/MS. Compare fragmentation patterns with databases (e.g., METLIN) .

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